molecular formula C16H18N4O4 B4162465 N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-furamide

N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-furamide

Cat. No. B4162465
M. Wt: 330.34 g/mol
InChI Key: PKNMGNVMKCLCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-furamide, commonly known as MN-305, is a chemical compound used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the reward system of the brain. MN-305 has been synthesized and studied extensively for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.

Mechanism of Action

MN-305 selectively blocks the dopamine D3 receptor, which is involved in the reward system of the brain. The D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways, which are involved in motivation, reward, and cognition. By blocking the D3 receptor, MN-305 reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
MN-305 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. It has also been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction. MN-305 has been shown to have minimal effects on locomotor activity and other physiological parameters, suggesting that it may be a safe and effective treatment for drug addiction and other disorders.

Advantages and Limitations for Lab Experiments

MN-305 has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which allows for precise manipulation of this receptor in experiments. MN-305 has also been shown to have minimal effects on locomotor activity and other physiological parameters, which reduces the potential for confounding effects in experiments. However, MN-305 has limitations in terms of its solubility and stability, which may require special handling and storage conditions.

Future Directions

MN-305 has several potential future directions for scientific research. It may be used in the development of new drugs targeting the dopamine D3 receptor for the treatment of drug addiction and other disorders. MN-305 may also be used in combination with other drugs to enhance their therapeutic effects. Further studies are needed to investigate the long-term effects of MN-305 and its potential for clinical use. Additionally, MN-305 may be used in studies to investigate the role of the D3 receptor in other disorders, such as schizophrenia and depression.

Scientific Research Applications

MN-305 has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. It has been shown to selectively block the dopamine D3 receptor, which is involved in the reward system of the brain. MN-305 has been used in both in vitro and in vivo studies to investigate the role of the D3 receptor in drug addiction and other disorders. It has also been used in drug discovery programs to develop new drugs targeting the D3 receptor.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-18-6-8-19(9-7-18)14-5-4-12(20(22)23)11-13(14)17-16(21)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNMGNVMKCLCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-furamide
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N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-furamide

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